molecular formula C11H20N2O4 B3432862 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 1015939-27-1

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B3432862
CAS No.: 1015939-27-1
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-UHFFFAOYSA-N
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Description

“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as “4-Amino-1-Boc-piperidine” and "tert-Butyl 4-Amino-1-piperidinecarboxylate" .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A detailed procedure for the synthesis of a similar compound, “1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid”, can be found in the Organic Syntheses Procedure . The process involves the use of 4-piperidone monohydrate hydrochloride, ammonium carbonate, and potassium cyanide .


Molecular Structure Analysis

The molecular weight of “this compound” is 200.28 g/mol . The InChI Key for this compound is LZRDHSFPLUWYAX-UHFFFAOYSA-O .


Chemical Reactions Analysis

This compound can be used as a reactant for the synthesis of various other compounds. For instance, it can be used in the preparation of synthetic peptide amides as kappa opioid receptor agonists for the treatment of pain, pruritis, and inflammation associated with a variety of diseases .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point range of 43.0 to 49.0 degrees Celsius and is soluble in methanol .

Safety and Hazards

This compound is classified as a hazard under the GHS system. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mechanism of Action

Target of Action

The primary target of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

The compound acts as an inhibitor of MRTF-A . By inhibiting MRTF-A, it suppresses the EMT process, thereby reducing cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

The inhibition of MRTF-A affects the EMT process, a key biochemical pathway involved in cell differentiation and development . The suppression of this pathway can lead to a decrease in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Result of Action

The primary result of the action of this compound is the suppression of several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are achieved through the inhibition of MRTF-A, which is a critical factor for EMT .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and ensure its safe handling.

Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662239
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388108-90-5, 1015939-27-1
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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